Methyl 2-[(1,2,4-oxadiazol-3-ylmethyl)sulfanyl]acetate
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Overview
Description
Methyl 2-[(1,2,4-oxadiazol-3-ylmethyl)sulfanyl]acetate is a compound that features a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic structure containing one oxygen and two nitrogen atoms.
Scientific Research Applications
Methyl 2-[(1,2,4-oxadiazol-3-ylmethyl)sulfanyl]acetate has several scientific research applications:
Mechanism of Action
While the specific mechanism of action for “Methyl 2-[(1,2,4-oxadiazol-3-ylmethyl)sulfanyl]acetate” is not mentioned in the search results, oxadiazoles in general have been found to have a wide range of biological activities, including anticancer, antidiabetic, antiviral, anti-inflammatory, antibacterial, antifungal, antimycobacterial, analgesic, anticonvulsant, tyrokinase inhibitor, and cathepsin K inhibitor antioxidant properties .
Future Directions
Oxadiazoles have established their potential for a wide range of applications and more up thrust is now placed on molecules for drug designing . They have been established themselves as potential high-energy core . Therefore, future research could focus on exploring the potential applications of “Methyl 2-[(1,2,4-oxadiazol-3-ylmethyl)sulfanyl]acetate” in various fields such as material science, medicinal chemistry, and high energy molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(1,2,4-oxadiazol-3-ylmethyl)sulfanyl]acetate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a methyl ester with a 1,2,4-oxadiazole derivative in the presence of a base. The reaction conditions often include solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(1,2,4-oxadiazol-3-ylmethyl)sulfanyl]acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group is replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: Compounds with similar structures, such as 1,2,4-oxadiazole derivatives, share some properties and applications but may differ in their specific biological activities and chemical reactivity.
Imidazole Derivatives: These compounds also contain nitrogen heterocycles and have a wide range of applications in medicine and industry.
Uniqueness
Methyl 2-[(1,2,4-oxadiazol-3-ylmethyl)sulfanyl]acetate is unique due to its specific combination of the oxadiazole ring and the sulfanyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
methyl 2-(1,2,4-oxadiazol-3-ylmethylsulfanyl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3S/c1-10-6(9)3-12-2-5-7-4-11-8-5/h4H,2-3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSIGWRLYUMSKQH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSCC1=NOC=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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